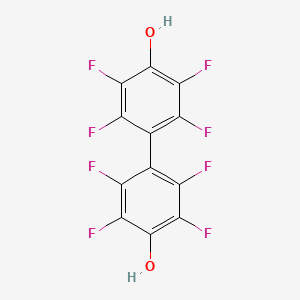

Octafluoro-4,4'-biphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F8O2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFZHBRFFAIMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200-70-6 | |

| Record name | Octafluoro-4,4'-biphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Octafluoro-4,4'-biphenol

Foreword: The Strategic Importance of this compound

This compound (OFBP) is a fluorinated aromatic diol of significant interest in advanced materials science and pharmaceutical development. Its rigid, electron-deficient biphenyl core, flanked by two phenolic hydroxyl groups, imparts exceptional thermal stability, chemical resistance, and unique electronic properties to polymers derived from it. As a monomer, OFBP is a critical building block for high-performance polyetherketones, polyimides, and polyesters used in demanding aerospace, electronics, and membrane applications.[1] The incorporation of fluorine atoms enhances metabolic stability and modulates bioactivity, making OFBP a valuable intermediate in the synthesis of complex therapeutic agents.[2]

This guide provides an in-depth exploration of the primary synthetic routes to this compound. It moves beyond simple procedural descriptions to dissect the underlying chemical principles, offering a comparative analysis of methodologies to empower researchers and development professionals in selecting and optimizing a synthetic strategy tailored to their specific needs.

The Synthetic Landscape: A Comparative Overview of Core Methodologies

The construction of the C-C bond linking the two perfluorinated phenolic rings is the central challenge in synthesizing OFBP. Several classical and modern coupling reactions have been adapted for this purpose. The choice of method is a critical decision, balancing factors such as starting material availability, reaction conditions, catalyst cost, and desired purity.

| Synthetic Strategy | Primary Starting Materials | Key Reagents/Catalysts | Core Advantages | Key Limitations |

| Ullmann Homocoupling | 4-Halo-2,3,5,6-tetrafluorophenol (or protected derivative) | Copper powder (activated), high-boiling polar solvents (e.g., DMF, NMP) | Utilizes a single, readily prepared starting material; cost-effective catalyst. | Requires harsh reaction conditions (high temperatures); can have variable yields.[3][4] |

| Suzuki-Miyaura Coupling | 2,3,5,6-Tetrafluorophenylboronic acid derivative & 4-Halo-2,3,5,6-tetrafluorophenol derivative | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, CsF) | Mild reaction conditions; high functional group tolerance; generally high yields.[5][6] | Potential for rapid deboronation of electron-poor boronic acids; catalyst cost and removal.[6] |

| Oxidative Coupling | 2,3,5,6-Tetrafluorophenol | Metal-based oxidizing agents (e.g., FeCl₃, Cu(II) salts) | Atom-economical (no pre-functionalization of rings needed). | Often lacks regioselectivity, leading to isomer formation; can require strong oxidants.[7][8] |

| Grignard Reagent Coupling | 4-Halo-2,3,5,6-tetrafluorophenol derivative | Magnesium, transition metal catalyst (optional) | Strong nucleophile; readily prepared from aryl halides. | Grignard reagents are highly basic and moisture-sensitive; requires protection of the acidic phenolic proton.[9][10] |

Visualizing the Synthetic Pathways

The following diagram illustrates the convergence of these primary synthetic strategies toward the target molecule, this compound.

Caption: Overview of Synthetic Routes to OFBP.

In-Depth Analysis & Protocols

This section provides a detailed examination of the two most robust and commonly considered methods for OFBP synthesis: the Ullmann homocoupling and the Suzuki-Miyaura cross-coupling.

The Ullmann Homocoupling Route: A Classic Approach

The Ullmann reaction is a copper-catalyzed homocoupling of aryl halides, first discovered in 1901.[11] For symmetrical biaryls like OFBP, it offers a direct and convergent synthesis from a single precursor.

Causality and Mechanistic Insights

The reaction proceeds via the formation of an organocopper intermediate.[4] The highly electron-deficient nature of the perfluorinated aromatic ring makes the aryl halide susceptible to oxidative addition to a Cu(0) or Cu(I) species. This step is often the most demanding and necessitates high temperatures (typically >150°C) and high-boiling polar aprotic solvents like DMF or NMP to facilitate the reaction.[3] The use of "activated" copper, prepared by reducing a copper salt with zinc, can improve reactivity at lower temperatures.[3] The subsequent coupling of the organocopper species with another molecule of the aryl halide forms the biaryl C-C bond and regenerates the copper catalyst.

Experimental Protocol: Ullmann Synthesis of OFBP

Starting Material: 4-Bromo-2,3,5,6-tetrafluorophenol (Requires protection of the hydroxyl group, e.g., as a methoxymethyl (MOM) ether, to prevent side reactions).

Step 1: Protection of the Phenol

-

Dissolve 4-bromo-2,3,5,6-tetrafluorophenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq). Caution: MOM-Cl is a carcinogen. Handle in a fume hood with appropriate personal protective equipment.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the MOM-protected starting material. Purify by column chromatography if necessary.

Step 2: Ullmann Homocoupling

-

To a flame-dried Schlenk flask, add activated copper powder (2.0 eq).

-

Add the MOM-protected 4-bromo-2,3,5,6-tetrafluorophenol (1.0 eq).

-

Add anhydrous dimethylformamide (DMF).

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere and stir vigorously for 24-48 hours.

-

Monitor the disappearance of the starting material by GC-MS.

-

After cooling to room temperature, filter the mixture through a pad of Celite to remove the copper residues, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash extensively with water to remove DMF, followed by a final wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude MOM-protected OFBP.

Step 3: Deprotection

-

Dissolve the crude protected product in a mixture of methanol and concentrated hydrochloric acid (e.g., 10:1 v/v).

-

Stir the solution at room temperature for 4-6 hours until TLC analysis indicates complete deprotection.

-

Remove the methanol under reduced pressure.

-

Neutralize the remaining aqueous solution carefully with saturated aqueous NaHCO₃.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield crude OFBP.

Step 4: Purification

-

Purify the crude OFBP by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound as a crystalline solid.[12]

Workflow Visualization: Ullmann Synthesis

Caption: Workflow for the Ullmann Synthesis of OFBP.

The Suzuki-Miyaura Cross-Coupling Route: A Modern Alternative

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[5][13] It has become a cornerstone of modern organic synthesis due to its mild conditions and broad substrate scope.

Causality and Mechanistic Insights

The synthesis of OFBP via this route requires two distinct coupling partners: a boronic acid (or ester) derivative of tetrafluorophenol and a halo-tetrafluorophenol. The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This step is often rate-limiting, and electron-poor aryl halides (like halo-tetrafluorophenols) are highly reactive.

-

Transmetalation: The boron-containing partner coordinates to the palladium complex, and with the aid of a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical; it must be strong enough to facilitate transmetalation but not so strong as to cause premature deboronation of the electron-deficient boronic acid.[6]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl C-C bond and regenerating the Pd(0) catalyst.

A significant challenge with highly fluorinated substrates is the propensity for protodeboronation, where the boronic acid group is cleaved by a proton source under basic conditions.[6] Using milder bases (e.g., K₃PO₄, CsF) and carefully controlling reaction conditions can mitigate this side reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis of OFBP

Coupling Partners:

-

(4-Hydroxy-2,3,5,6-tetrafluorophenyl)boronic acid

-

4-Bromo-2,3,5,6-tetrafluorophenol

Protocol:

-

In a Schlenk flask, combine (4-hydroxy-2,3,5,6-tetrafluorophenyl)boronic acid (1.2 eq), 4-bromo-2,3,5,6-tetrafluorophenol (1.0 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through Celite to remove the catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel followed by recrystallization to obtain pure this compound.

Mechanism Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle for OFBP.

Conclusion: Strategic Synthesis Selection

The synthesis of this compound can be effectively achieved through several robust chemical methodologies.

-

The Ullmann homocoupling offers a straightforward, convergent approach from a single halogenated precursor. While its requirement for high temperatures can be a drawback, its simplicity and the low cost of the copper catalyst make it a viable option, particularly for larger-scale preparations.

-

The Suzuki-Miyaura cross-coupling represents a milder, more modern alternative with typically higher yields and greater functional group tolerance.[14] The primary considerations for this route are the cost of the palladium catalyst and the careful management of reaction conditions to prevent the deboronation of the highly electron-poor boronic acid.[6]

The optimal choice depends on the specific constraints and goals of the research or development program. For laboratory-scale synthesis where mild conditions and high purity are paramount, the Suzuki-Miyaura coupling is often preferred. For process scale-up where cost and operational simplicity are key drivers, the Ullmann reaction remains a strong and historically validated contender.

References

-

Rey Juan Carlos University. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017-02-28). Available from: [Link]

-

ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available from: [Link]

-

ACS Publications. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017-11-21). Available from: [Link]

-

ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017-02-28). Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

National Institutes of Health. This compound | C12H2F8O2 | CID 630263 - PubChem. Available from: [Link]

-

Wiley Online Library. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. (2019-12-03). Available from: [Link]

-

National Institutes of Health. Synthetic Applications of Oxidative Aromatic Coupling-From Biphenols to Nanographenes. (2020-02-17). Available from: [Link]

-

International Journal of Advanced Research. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Available from: [Link]

-

Chinese Journal of Applied Chemistry. SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL. (1993). Available from: [Link]

-

ResearchGate. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. (2019-12-03). Available from: [Link]

- Google Patents. US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.

-

Wikipedia. 4,4'-Biphenol. Available from: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

- Google Patents. EP0015104A1 - Preparation of biphenol by the oxidative coupling of alkylphenols.

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16). Available from: [Link]

-

Molecular Diversity Preservation International (MDPI). Formation of Biaryls by Homocoupling of Grignard Reagents. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in oxidative phenol coupling for the total synthesis of natural products. (2023-06-09). Available from: [Link]

-

PrepChem.com. Synthesis of 4,4'-biphenol. Available from: [Link]

- Google Patents. CN111606784A - Synthetic method of 4, 4' -dihydroxybiphenyl.

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015-11-11). Available from: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). Available from: [Link]

- Google Patents. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.

- Google Patents. EP0675097A1 - Process for purifying a bisphenol.

- Google Patents. EP0220004A1 - Process for synthesizing 4,4'-dihydroxydiphenyl sulfone.

-

ARC Journals. Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. Available from: [Link]

-

Chinese Journal of Applied Chemistry. Catalytic Synthesis and Purification of Bisphenol S by the Products of Converted Disodium Naphthalenedisulfonate. (2017-05-02). Available from: [Link]

- Google Patents. WO2002060848A1 - Process for production of 4,4'-biphenol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Applications of Oxidative Aromatic Coupling-From Biphenols to Nanographenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.org [mdpi.org]

- 11. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - Rey Juan Carlos University [portalcientifico.urjc.es]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octafluoro-4,4'-biphenol (CAS No. 2200-70-6)

Executive Summary

Octafluoro-4,4'-biphenol is a highly fluorinated, symmetrical aromatic diol that serves as a critical building block in advanced materials science. Its rigid biphenyl backbone, combined with the strong electron-withdrawing effects of eight fluorine atoms, imparts exceptional thermal stability, chemical inertness, and unique electronic properties to the polymers and materials derived from it. This guide provides a comprehensive technical overview of this compound, covering its core chemical identity, a proposed synthetic pathway based on established organometallic chemistry, key applications in high-performance polymers and specialty cosmetics, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated monomer.

Core Chemical Identity and Properties

This compound is registered under CAS Number 2200-70-6.[1][2][3][4][5] Its systematic IUPAC name is 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol. It is also commonly referred to by synonyms such as Octafluorobiphenyl-4,4'-diol and Octafluoro-4,4'-dihydroxybiphenyl.[1][2][3][6][7]

The molecular structure consists of two perfluorinated benzene rings linked by a carbon-carbon single bond, with hydroxyl groups at the para positions.

Caption: Molecular structure of this compound.

The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2200-70-6 | [1][5][6] |

| Molecular Formula | C₁₂H₂F₈O₂ | [1][4][5][6] |

| Molecular Weight | 330.13 g/mol | [1][3][4][5] |

| Appearance | White to light yellow/orange crystalline powder | [2][3][7] |

| Melting Point | 209.0 to 213.0 °C | [3][7] |

| Purity | Typically >95.0% (by GC) | [2][3][7] |

| Synonyms | Octafluorobiphenyl-4,4'-diol, Octafluoro-4,4'-dihydroxybiphenyl | [1][2][6] |

Proposed Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this compound are not abundant in the public literature, a highly plausible and efficient route is the Ullmann homocoupling of a suitable precursor. This classic organometallic reaction is well-established for creating symmetrical biaryl compounds through the copper-catalyzed coupling of aryl halides.[8][9][10][11]

Causality: The choice of an Ullmann-type reaction is logical due to the desired product's symmetry. Homocoupling of a single precursor is more straightforward and avoids the statistical mixtures of products common in cross-coupling reactions with two different components. The precursor, 4-halo-2,3,5,6-tetrafluorophenol, features a halogen atom activated towards oxidative addition by the strongly electron-withdrawing fluorine atoms on the ring.

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol (Hypothetical)

-

Catalyst Activation (Trustworthiness Pillar): To a flask containing copper powder, add a dilute solution of hydrochloric acid to etch the surface, removing the passivating oxide layer. Wash sequentially with deionized water, ethanol, and diethyl ether, then dry thoroughly under an inert atmosphere (e.g., nitrogen or argon). This self-validating step ensures consistent catalyst activity, which is crucial for reaction initiation and yield reproducibility.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the activated copper powder, the 4-halo-2,3,5,6-tetrafluorophenol precursor, and a high-boiling polar solvent such as N,N-Dimethylformamide (DMF).

-

Coupling Reaction: Heat the reaction mixture to >150-200°C with vigorous stirring under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a larger volume of dilute hydrochloric acid. This step protonates the phenoxide intermediate and precipitates the crude product while dissolving copper salts.

-

Purification: Filter the crude solid and wash with water. The primary purification method is recrystallization. The choice of solvent is critical; a system like toluene/heptane is often effective, where the product is soluble in the hot toluene and precipitates upon cooling or the addition of the anti-solvent heptane. Dry the resulting white to off-white crystals under vacuum.

Key Applications and Mechanistic Insights

The unique properties of this compound stem directly from its perfluorinated structure. The high electronegativity of fluorine atoms creates strong, stable C-F bonds and withdraws electron density from the aromatic rings, influencing reactivity and intermolecular interactions.

-

High-Performance Polymers: As a diol monomer, it is a key component in producing fluorinated polymers such as polyethers, polyesters, and polycarbonates.[2][3][7] The incorporation of this monomer imparts:

-

Enhanced Thermal Stability: The high C-F bond energy increases the degradation temperature of the resulting polymer.

-

Chemical Resistance: The fluorine sheath protects the polymer backbone from chemical attack.

-

Low Dielectric Constant: The low polarizability of the C-F bond makes these materials excellent insulators for microelectronics.

-

Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains creates materials with non-stick and repellent properties.

-

-

Advanced Cosmetics: In cosmetic formulations, this compound can be used to create specialty polymers or esters that improve product performance.[12] Its inclusion can enhance the stability and longevity of formulations, resisting degradation from environmental factors.[12] Furthermore, it can contribute to desirable sensory attributes like a smooth, non-greasy feel and improved spreadability.[12]

Analytical Characterization

Purity and structural confirmation are paramount. While commercial suppliers confirm the structure via NMR, publicly available spectra are scarce.[3][7] Based on its symmetrical structure, the following spectroscopic signatures are expected:

-

¹H NMR: A single resonance in the aromatic region (or exchangeable proton region) corresponding to the two equivalent hydroxyl (-OH) protons. The chemical shift would be dependent on the solvent and concentration.

-

¹⁹F NMR: Due to the symmetry, two distinct signals would be expected for the fluorine atoms ortho and meta to the hydroxyl group, respectively. These would likely appear as complex multiplets due to F-F coupling.

-

¹³C NMR: Four signals would be expected for the aromatic carbons: one for the carbon bearing the hydroxyl group, two for the fluorine-bearing carbons, and one for the carbon involved in the biphenyl linkage.

-

Purity Analysis: Gas Chromatography (GC), as referenced by multiple suppliers, is the standard method for assessing the purity of the final product.[2][3][7]

Safety, Handling, and Storage

This compound requires careful handling due to its irritant properties.

-

GHS Hazard Classification:

Mandatory Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to prevent dust dispersion.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses with side shields or chemical goggles.

-

A lab coat.[8]

-

-

Handling Procedures: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[8]

-

In Case of Exposure:

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[3][7] Recommended storage is at room temperature or below (<15°C).[3][7]

References

-

This compound | C12H2F8O2 | CID 630263 - PubChem. National Institutes of Health. [Link]

-

The Role of Octafluoro-[1,1'-biphenyl]-4,4'-diol in Next-Generation Cosmetics. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Ullmann reaction - Wikipedia. Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. diva-portal.org [diva-portal.org]

- 4. Investigation of the correlations between (19)F and (1)H NMR signals for various mono- and di-substituted octafluoro[2.2]paracyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

"molecular structure of Octafluoro-4,4'-biphenol"

An In-depth Technical Guide to the Molecular Structure of Octafluoro-4,4'-biphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 2200-70-6) is a highly fluorinated aromatic diol of significant interest in materials science and polymer chemistry.[1][2] Its rigid biphenyl core, modified by the strong inductive effects and steric demands of eight fluorine atoms, imparts exceptional thermal stability and chemical resistance to polymers derived from it.[1] This guide provides a detailed examination of its molecular structure, synthesizing theoretical principles with comparative data to elucidate its geometric and electronic characteristics. We will explore the non-planar conformation dictated by steric hindrance, predict its spectroscopic signatures in NMR and IR analysis, and outline the standard high-level protocols for its empirical characterization. The relationship between its unique perfluorinated structure and its properties as a high-performance monomer is a central theme of this analysis.

Introduction: Chemical Identity and Significance

This compound, systematically named 2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-diol, is a synthetic organic compound with the molecular formula C₁₂H₂F₈O₂ and a molecular weight of approximately 330.13 g/mol .[3] It presents as a white to light yellow crystalline solid with a melting point in the range of 209-213 °C.

The primary significance of this molecule lies in its role as a specialty monomer. The combination of the rigid biphenyl unit and extensive fluorination makes it a valuable building block for advanced polymers such as polyimides and polysulfones.[4][5] These materials are sought after for applications in extreme environments, including aerospace, electronics, and specialty membranes, where thermal stability, chemical inertness, and specific dielectric properties are paramount.[6] Understanding the foundational molecular structure of the monomer is therefore critical to predicting and controlling the bulk properties of the resulting polymers.

Diagram: 2D Structure of this compound

Caption: 2D Chemical Structure of this compound.

Theoretical Framework: The Impact of Perfluorination on a Biphenyl Core

The structure of this compound is best understood by considering two key factors: the inherent properties of the biphenyl scaffold and the transformative effects of exhaustive fluorination.

-

The Biphenyl Scaffold: The parent molecule, 4,4'-biphenol, consists of two phenol rings linked by a C-C single bond.[7] Rotation around this bond is possible, but the planarity of the system is a balance between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens (disfavoring planarity). In the solid state, 4,4'-biphenol is nearly planar to maximize favorable crystal packing interactions.

-

The Effect of Perfluorination: Replacing all aromatic hydrogens (except the phenolic protons) with fluorine atoms dramatically alters the molecule's properties. The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect.[1] This depletes the electron density of the aromatic rings, which has profound consequences for reactivity and the acidity of the hydroxyl groups. Furthermore, the van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). In this compound, the four fluorine atoms at the ortho positions (2, 2', 6, and 6') create immense steric repulsion across the central C-C bond, making a planar conformation energetically impossible.

Detailed Molecular Geometry: A Theoretical and Comparative Analysis

Key Geometric Features:

-

Dihedral Angle: The most critical geometric parameter in a biphenyl system is the dihedral (or torsional) angle between the planes of the two aromatic rings. Due to the severe steric clash of the ortho-fluorine atoms, this angle is expected to be large, likely in the range of 60-90°. This pronounced twist decouples the π-systems of the two rings, preventing electronic conjugation between them.

-

Bond Lengths and Angles: The powerful electron-withdrawing effect of the fluorine atoms causes a contraction of the C-C bonds within the aromatic rings compared to benzene. The C-F bonds themselves will have a typical length of ~1.35 Å.

Table 1: Predicted and Standard Bond Lengths

| Bond Type | Predicted/Typical Length (Å) | Rationale |

|---|---|---|

| C-F (Aromatic) | ~ 1.35 | Strong, polar bond typical for fluoroaromatics. |

| C=C (Aromatic) | ~ 1.38 - 1.40 | Shorter than in benzene due to inductive effects. |

| C-C (Inter-ring) | ~ 1.48 - 1.50 | Single bond character, slightly shorter than a typical alkane C-C bond. |

| C-O (Phenolic) | ~ 1.36 | Partial double bond character due to resonance with the ring. |

Spectroscopic Characterization: A Predictive Analysis

The symmetric, perfluorinated structure of this compound gives rise to a predictable and highly informative spectroscopic profile.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint for the key functional groups present.

Table 2: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity & Shape |

|---|---|---|

| 3200 - 3500 | O-H Stretch (H-bonded) | Strong, Broad |

| ~ 1500 - 1600 | C=C Aromatic Stretch | Medium |

| ~ 1450 - 1500 | C-O-H Bend | Medium |

| 1100 - 1300 | C-F Stretch | Very Strong, Multiple Bands |

| ~ 1250 | C-O Phenolic Stretch | Strong |

The most prominent features would be the very broad O-H stretch, characteristic of a hydrogen-bonded phenol, and the exceptionally strong absorptions in the lower wavenumber region corresponding to the numerous C-F bonds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for elucidating the precise chemical environment of the nuclei.

-

¹H NMR: A single resonance is expected for the two chemically equivalent hydroxyl protons. Its chemical shift can vary (typically 4-8 ppm for phenols) depending on solvent, concentration, and temperature.[10] This peak would disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.

-

¹³C NMR: Due to the molecule's C₂ symmetry, four signals are expected for the aromatic carbons. Each signal, however, will be split into complex multiplets due to coupling with the fluorine nuclei (¹J_CF, ²J_CF, ³J_CF). The carbon directly attached to fluorine (C2, C3, C5, C6 positions) will exhibit very large one-bond coupling constants (¹J_CF ≈ 250 Hz).

-

¹⁹F NMR: This is arguably the most informative spectrum. Due to symmetry, two distinct signals are expected: one for the fluorines ortho to the hydroxyl group (positions 3 and 5) and one for the fluorines meta to the hydroxyl group (positions 2 and 6). These signals would likely appear in the typical aromatic fluorine chemical shift range of -130 to -170 ppm (relative to CFCl₃).[11] Each signal would be a complex multiplet due to multi-bond F-F couplings.

Experimental Protocols for Structural Elucidation

As a Senior Application Scientist, it is imperative to ground theoretical understanding in robust experimental practice. The following sections describe self-validating, best-practice workflows for the definitive characterization of this compound.

Protocol 1: High-Resolution NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for unambiguous structural confirmation.

Causality: This multi-nuclear approach provides a complete picture of the molecule's covalent framework. ¹⁹F NMR is particularly crucial for fluorinated compounds due to its high sensitivity and wide chemical shift dispersion.[12]

Methodology:

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound (purity confirmed by melting point) and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe. Tune and match the probe for each nucleus (¹H, ¹³C, ¹⁹F).

-

¹H Spectrum Acquisition: Acquire a standard one-pulse ¹H spectrum. Confirm the presence of the -OH peak. Add one drop of D₂O, shake, and re-acquire to confirm signal disappearance.

-

¹⁹F Spectrum Acquisition: Acquire a ¹⁹F spectrum, with ¹H decoupling to simplify multiplets. Note the chemical shifts and coupling patterns.

-

¹³C Spectrum Acquisition: Acquire a ¹³C{¹H} (proton-decoupled) spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C and relaxation effects from fluorine.

-

Data Processing: Fourier transform all spectra, phase correct, and reference appropriately (e.g., residual solvent peak for ¹H and ¹³C, external CFCl₃ standard for ¹⁹F).

Diagram: Workflow for NMR Analysis

Sources

- 1. CAS 2200-70-6: 2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'… [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C12H2F8O2 | CID 630263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 8. rcsb.org [rcsb.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Solubility of Octafluoro-4,4'-biphenol in Organic Solvents

Introduction

Octafluoro-4,4'-biphenol is a fluorinated aromatic compound with the chemical formula C₁₂H₂F₈O₂.[1][2] Its structure, characterized by a biphenyl core substituted with eight fluorine atoms and two hydroxyl groups, imparts unique physicochemical properties that are of significant interest in various fields, including materials science and drug development. The high degree of fluorination enhances properties such as thermal stability and metabolic resistance, while the phenolic hydroxyl groups provide sites for chemical modification and intermolecular interactions.

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and various applications. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, delving into the theoretical principles governing its dissolution, qualitative solubility in different classes of organic solvents, and a detailed experimental protocol for its quantitative determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall polarity of a molecule is a balance between its non-polar and polar regions. For this compound, the biphenyl core and the fluorine atoms contribute to its non-polar character, while the two hydroxyl (-OH) groups are polar and capable of hydrogen bonding.

The extensive fluorination of the biphenyl rings significantly influences the molecule's solubility profile. The high electronegativity of fluorine atoms creates strong C-F bonds and reduces the polarizability of the aromatic system, leading to weaker van der Waals interactions with non-polar solvents compared to its non-fluorinated counterpart, 4,4'-biphenol. However, the presence of the two hydroxyl groups allows for hydrogen bonding with protic solvents and strong dipole-dipole interactions with polar aprotic solvents.

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Qualitative Solubility | Rationale for Expected Solubility |

| Polar Protic | Methanol | 32.7 | Soluble | The hydroxyl groups of methanol can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl groups of this compound. |

| Ethanol | 24.5 | Soluble | Similar to methanol, ethanol can form strong hydrogen bonds with the solute. | |

| Water | 80.1 | Sparingly Soluble | Despite the presence of hydroxyl groups, the large, hydrophobic fluorinated biphenyl backbone is expected to significantly limit its solubility in water. | |

| Polar Aprotic | Acetone | 20.7 | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl groups of the solute, and its moderate polarity can solvate the fluorinated rings. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting ability, making it an excellent solvent for polar compounds. | |

| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong interactions with the solute. | |

| Acetonitrile | 37.5 | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but its hydrogen bond accepting ability is weaker than DMSO or DMF, which may result in slightly lower solubility. | |

| Non-Polar | Hexane | 1.9 | Insoluble | The non-polar nature of hexane and its inability to form hydrogen bonds make it a poor solvent for the polar this compound. |

| Toluene | 2.4 | Sparingly Soluble | The aromatic ring of toluene can have some weak π-π stacking interactions with the biphenyl core, but the overall polarity mismatch will limit solubility. | |

| Dichloromethane (DCM) | 9.1 | Moderately Soluble | DCM has a moderate polarity and can engage in dipole-dipole interactions, which may allow for some dissolution of the solute. | |

| Diethyl Ether | 4.3 | Sparingly Soluble | Diethyl ether is a relatively non-polar solvent with a weak hydrogen bond accepting ability, leading to expected low solubility. |

Experimental Determination of Solubility

For precise applications, the quantitative determination of solubility is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the thermostatic shaker for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the collected sample through a syringe filter to remove any suspended solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validation:

-

To ensure the system has reached equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent once equilibrium is achieved.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Molecular Interactions

The following diagrams illustrate the key intermolecular forces influencing the solubility of this compound in different types of solvents.

Figure 2: Key interactions in a polar aprotic solvent.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its highly fluorinated, non-polar backbone and its polar, hydrogen-bonding hydroxyl groups. While it is expected to exhibit good solubility in polar aprotic and polar protic solvents, its solubility is likely to be limited in non-polar and aqueous media. For researchers, scientists, and drug development professionals, a clear understanding of these solubility characteristics is crucial for designing experiments, developing formulations, and advancing the applications of this unique fluorinated biphenol. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is indispensable for rigorous scientific and developmental work.

References

Sources

A Technical Guide to the Spectroscopic Characterization of Octafluoro-4,4'-biphenol

Introduction: The Analytical Imperative for Octafluoro-4,4'-biphenol

This compound (C₁₂H₂F₈O₂) is a highly fluorinated aromatic diol with a symmetric biphenyl core.[1] Its rigid structure, combined with the strong electron-withdrawing nature of the eight fluorine atoms, imparts unique properties such as high thermal stability and modified acidity of the hydroxyl groups. These characteristics make it a valuable monomer and building block in the synthesis of advanced polymers, liquid crystals, and specialized pharmaceutical intermediates.[2]

For researchers in materials science and drug development, unambiguous structural confirmation and purity assessment are paramount. The inherent symmetry and complex electronic environment of this compound necessitate a multi-technique spectroscopic approach for comprehensive characterization. This guide provides an in-depth analysis of the expected and experimentally confirmed data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into the causal relationships between molecular structure and spectral output.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry is the foundational technique for determining the molecular weight and elemental formula of a compound. For this compound, with a formula of C₁₂H₂F₈O₂, the exact mass is 329.9927 Da.[1] Electron Ionization (EI) is a common and effective method for analyzing robust aromatic compounds like this.

Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a nonpolar DB-5ms column) to separate the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation, the molecular ion ([M]•⁺).

-

Mass Analysis: The resulting ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation and Fragmentation Analysis

The EI mass spectrum provides a molecular fingerprint. The most crucial peak is the molecular ion peak, which directly confirms the molecular weight.

| m/z Value | Relative Intensity | Interpretation |

| 330 | Highest | Molecular Ion Peak [C₁₂H₂F₈O₂]•⁺ |

| 331 | ~13% of M⁺ | M+1 isotope peak, consistent with 12 carbon atoms |

| 165 | High | Fragment ion [C₆HF₄O]•⁺ from cleavage of the biphenyl C-C bond |

Data sourced from NIST Mass Spectrometry Data Center.[1]

The fragmentation pattern is a direct consequence of the molecule's structure. The bond connecting the two perfluorinated phenol rings is the most likely point of cleavage under high-energy EI conditions. This scission results in a prominent fragment at m/z 165, corresponding to a tetrafluorohydroxyphenyl radical cation. This observation strongly supports the biphenol connectivity.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For this compound, the key functional groups are the hydroxyl (O-H), the aromatic ring (C=C), the carbon-oxygen bond (C-O), and the carbon-fluorine bonds (C-F).

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. An IR beam is passed through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and wavelength-specific absorption occurs.

-

Spectrum Generation: The detector measures the attenuated radiation, and a Fourier transform is applied to the signal to generate the infrared spectrum (transmittance vs. wavenumber). This method is rapid and requires minimal sample preparation.

Expected Spectral Data and Interpretation

While a publicly available, fully assigned spectrum is elusive, the expected absorption bands can be predicted with high confidence based on established correlation tables. The presence of strong hydrogen bonding is anticipated to significantly influence the O-H stretching vibration.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity | Structural Rationale |

| ~3550 - 3200 | O-H stretch | Strong, Broad | The hydroxyl group is the most polar bond. Broadening is a hallmark of intermolecular hydrogen bonding, a key feature of phenols. |

| ~1600 - 1450 | C=C stretch | Medium - Strong | Characteristic absorptions for the aromatic ring backbone. Multiple sharp peaks are expected in this region. |

| ~1410 - 1310 | C-O stretch | Strong | The stretching vibration of the carbon-oxygen bond in a phenol is typically strong and occurs at a higher frequency than in aliphatic alcohols. |

| ~1250 - 1000 | C-F stretch | Very Strong | C-F bonds have large dipole moments, leading to very intense absorption bands. The multiplicity of bands reflects the various C-F bonds in the aromatic system. |

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the overall molecular structure, including C-H and C-F bending modes. The most diagnostic peaks for initial identification are the broad O-H stretch above 3200 cm⁻¹ and the very strong C-F absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment, connectivity, and symmetry of atoms. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR is required for full characterization.

Experimental Protocol (General)

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆, as they are good solvents for phenols) to a concentration of ~5-10 mg/mL.

-

Standard: A small amount of an internal standard, typically Tetramethylsilane (TMS), is added for ¹H and ¹³C NMR to provide a reference point (0 ppm). For ¹⁹F NMR, an external or internal standard like CFCl₃ may be used.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. Specific pulse sequences are used to acquire the 1D spectra for each nucleus. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to ensure good signal-to-noise and accurate integration.

¹H NMR: The Hydroxyl Proton

Due to the molecule's C₂ symmetry, the two hydroxyl protons are chemically equivalent.

| Expected Chemical Shift (δ) | Multiplicity | Integration | Interpretation |

| 5.0 - 10.0 ppm | Broad Singlet | 2H | The signal corresponds to the two equivalent -OH protons. The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The peak is often broad and does not show coupling. |

The observation of a single, broad peak integrating to 2H is strong evidence for the symmetric diol structure.

¹⁹F NMR: The Fluorine Environment

¹⁹F NMR is particularly informative for this molecule. The high symmetry means that of the eight fluorine atoms, there are only two unique chemical environments.

| Expected Chemical Shift (δ) | Multiplicity | Interpretation |

| -140 to -160 ppm (Predicted) | Multiplet | Fluorine atoms ortho to the hydroxyl group. |

| -160 to -180 ppm (Predicted) | Multiplet | Fluorine atoms meta to the hydroxyl group. |

Causality of Multiplicity: Each ¹⁹F signal will be split by its neighboring fluorine atoms on the same ring. This results in complex multiplets due to ³J(F-F) (three-bond) and ⁴J(F-F) (four-bond) couplings. The precise pattern can be complex but the presence of exactly two sets of multiplets in the aromatic fluorine region is a definitive confirmation of the molecule's symmetry.

¹³C NMR: The Carbon Skeleton

The symmetry of the molecule simplifies the ¹³C NMR spectrum. Instead of 12 signals, we expect only three signals for the aromatic carbons.

| Expected Chemical Shift (δ) | Expected C-F Coupling | Interpretation |

| ~140 - 150 ppm | Large ¹J(C-F) coupling (~250 Hz) | Fluorine-bearing carbons (C2, C3, C5, C6). |

| ~120 - 130 ppm | Smaller ²J(C-F) and ³J(C-F) couplings | Carbon bearing the hydroxyl group (C4). |

| ~110 - 120 ppm | Smaller ²J(C-F) coupling | Carbon involved in the biphenyl link (C1). |

Expert Insight: The most striking feature of the ¹³C NMR spectrum will be the large one-bond carbon-fluorine coupling constants (¹J(C-F)), which will split the signals of the fluorine-bearing carbons into distinct doublets or more complex multiplets. This is a characteristic feature of fluorinated aromatic compounds and provides conclusive evidence of direct C-F bonds.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of data from Mass Spectrometry, IR Spectroscopy, and multinuclear NMR. MS confirms the molecular weight and provides evidence of the biphenyl linkage through its fragmentation pattern. IR spectroscopy identifies the key hydroxyl and carbon-fluorine functional groups. Finally, ¹H, ¹⁹F, and ¹³C NMR collectively provide irrefutable proof of the molecule's highly symmetric structure. This multi-faceted analytical approach ensures the structural integrity and purity of this important chemical building block, enabling its confident application in advanced materials and drug development programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of Octafluoro-4,4'-biphenol

Introduction: The Significance of Fluorinated Biphenyls in Modern Research

Octafluoro-4,4'-biphenol (C₁₂H₂F₈O₂) is a highly fluorinated analog of the industrially significant 4,4'-biphenol.[1][2] The introduction of eight fluorine atoms onto the biphenyl scaffold dramatically alters its electronic properties, lipophilicity, and potential for intermolecular interactions.[3][4] These modifications make it a molecule of significant interest for researchers in materials science, particularly in the development of high-performance polymers and liquid crystals, as well as for drug development professionals exploring the unique contributions of organofluorine compounds to molecular recognition and metabolic stability.[5]

Understanding the precise three-dimensional arrangement of molecules in the solid state is paramount to harnessing their potential. Crystal structure analysis provides an atomic-level blueprint, revealing the intricate network of intermolecular forces that dictate a material's bulk properties, such as melting point, solubility, and stability. This guide provides a comprehensive, field-proven framework for the complete crystal structure analysis of this compound, from material synthesis and crystallization to advanced computational interpretation. It is designed not as a rigid protocol, but as a narrative of scientific inquiry, explaining the causality behind each experimental choice to empower researchers to undertake this analysis with confidence and insight.

Part 1: Single Crystal Cultivation: The Foundation of Analysis

The journey to a high-resolution crystal structure begins with the most critical and often most challenging step: growing a single crystal of sufficient size and quality. For a molecule like this compound, which possesses both hydrogen bond donors (-OH) and a plethora of potential weak acceptors (-F), the choice of crystallization conditions is a nuanced exercise in balancing solubility and intermolecular force expression.

Experimental Protocol: Slow Evaporation for High-Quality Crystal Growth

The goal of this protocol is to allow molecules to self-assemble from solution into a highly ordered, three-dimensional lattice. Slow evaporation is the method of choice as it gradually increases the concentration of the solute to the point of supersaturation, providing ample time for ordered nucleation and growth rather than rapid precipitation.

-

Solvent Selection Rationale: A solvent system must be identified where this compound has moderate solubility. If solubility is too high, crystallization will not occur; if too low, the compound will not dissolve sufficiently. A binary solvent system, such as Dichloromethane/Hexane, is often effective. Dichloromethane solvates the polar hydroxyl groups, while hexane acts as an anti-solvent, reducing overall solubility to promote crystallization.

-

Preparation of Saturated Solution:

-

Dissolve approximately 5-10 mg of high-purity (>95%) this compound in a minimal amount of dichloromethane (e.g., 0.5 mL) in a small, clean vial.[6]

-

Once fully dissolved, add hexane dropwise until the solution becomes faintly turbid, indicating it is approaching saturation.

-

Add a single drop of dichloromethane to redissolve the precipitate, creating a solution that is just below the saturation point.

-

-

Controlled Evaporation:

-

Cover the vial with a cap, pierced with a fine needle. This restricts the rate of evaporation, which is crucial for the growth of large, well-defined crystals.

-

Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., 4°C or room temperature). Temperature fluctuations can disrupt crystal growth.

-

-

Monitoring and Harvesting:

-

Monitor the vial daily for the formation of crystals. This process can take several days to weeks.[7]

-

Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine needle, ensuring the delicate crystal is not damaged.

-

Table 1: Example Parameters for Crystal Growth Experiments

| Parameter | Condition 1 | Condition 2 | Rationale |

| Solvent System | Dichloromethane/Hexane | Acetone/Water | Balances polarity to achieve moderate solubility. |

| Temperature | 4 °C | 20 °C (Room Temp.) | Lower temperatures can decrease solubility and slow growth, often improving crystal quality. |

| Technique | Slow Evaporation | Vapor Diffusion | Slow evaporation is simpler; vapor diffusion offers finer control over the rate of saturation. |

| Concentration | ~10 mg/mL | ~15 mg/mL | The concentration should be near the saturation point for the chosen solvent and temperature. |

Part 2: Elucidating the Structure: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid.[8] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be inferred.

Caption: Workflow for Crystal Structure Determination.

Step-by-Step SC-XRD Protocol

-

Crystal Mounting: A selected crystal is mounted on a goniometer head. This is typically done under a microscope at low temperature (e.g., 100 K) using a cryostream. Causality: Low temperatures are used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

-

Data Processing:

-

Integration: The raw diffraction spots on the images are analyzed to determine their intensities and positions. This step also determines the unit cell parameters and the crystal's Bravais lattice.

-

Scaling and Reduction: The integrated intensities are scaled and corrected for various experimental factors (e.g., Lorentz factor, polarization, absorption) to produce a final reflection file.

-

-

Structure Solution and Refinement:

-

Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map. This map provides a rough model of the molecular structure.

-

Refinement: The initial model is refined against the experimental diffraction data using a least-squares algorithm. This iterative process adjusts atomic positions, displacement parameters, and other variables to achieve the best possible fit between the calculated and observed structure factors.[9]

-

-

Validation and Deposition: The final structure is validated using software like PLATON or the IUCr's CheckCIF service to ensure its geometric and crystallographic sensibility. The finalized data, in the form of a Crystallographic Information File (CIF), should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility for the scientific community.[10][11][12]

Table 2: Representative Table for Crystallographic Data and Refinement Details

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₂H₂F₈O₂ |

| Formula Weight | 330.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.4 |

| β (°) | 95.5 |

| Volume (ų) | 1328 |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.15 |

| Goodness-of-fit (S) | ~1.0 |

Part 3: Interpreting the Blueprint: Advanced Structural and Computational Analysis

With a refined crystal structure in hand, the deeper scientific investigation begins. This involves analyzing the intramolecular geometry and, most importantly, the complex network of intermolecular interactions that dictate the crystal packing.

Intramolecular Geometry

The analysis begins with the molecule itself. Key parameters include the C-C, C-O, C-F, and O-H bond lengths and the C-C-C bond angles. Of particular interest is the dihedral angle between the two perfluorinated phenyl rings. Significant twisting is expected due to steric hindrance from the ortho-fluorine atoms, which will influence the molecule's overall conformation and its ability to participate in extended π-systems.

Mapping Intermolecular Interactions

The true value of a crystal structure lies in its detailed map of non-covalent interactions.[13][14] For this compound, a rich variety of interactions is anticipated, each contributing to the stability of the crystal lattice. The debate around fluorine's ability to act as a hydrogen bond acceptor makes this analysis particularly compelling.[15]

Caption: Potential Intermolecular Interactions in the Crystal.

-

O-H···O Hydrogen Bonds: These are expected to be the strongest and most directional interactions, likely forming chains or dimeric motifs that define the primary structural framework.

-

O-H···F and C-H···F Interactions: The high electronegativity of fluorine polarizes the C-F bond, but fluorine is generally considered a weak hydrogen bond acceptor.[15] The analysis must carefully examine the H···F distances and the corresponding D-H···F angles (where D is O or C) to determine if they meet the geometric criteria for hydrogen bonding, or if they are merely van der Waals contacts.[16]

-

π-π Stacking: The electron-deficient nature of the perfluorinated rings may lead to offset stacking arrangements with neighboring rings to minimize electrostatic repulsion.

-

C-F···π Interactions: The polarized C-F bond can interact favorably with the quadrupole moment of an adjacent aromatic ring, further stabilizing the crystal packing.

Hirshfeld Surface Analysis: Quantifying the Interactions

To move beyond qualitative descriptions, Hirshfeld surface analysis provides a powerful tool for visualizing and quantifying intermolecular contacts.[17][18][19] This method maps the electron distribution of a molecule within the crystal, allowing for the partitioning of crystal space and the generation of a unique surface for each molecule.

Protocol for Hirshfeld Analysis:

-

Generation of the Hirshfeld Surface: Using the refined CIF and software such as CrystalExplorer, a Hirshfeld surface is generated for the molecule in the asymmetric unit.[19]

-

Mapping Properties: The surface is colored according to various properties, most commonly dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the sum of the van der Waals radii, pinpointing likely hydrogen bonds.[19]

-

2D Fingerprint Plots: The surface is deconstructed into a 2D histogram, known as a fingerprint plot. This plot summarizes all intermolecular contacts, showing the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de).[19] The relative area of different regions on this plot corresponds to the prevalence of different types of contacts (e.g., H···H, H···F/F···H, C···H/H···C).

Table 3: Quantitative Summary from Hirshfeld Fingerprint Plots

| Contact Type | Contribution to Surface | Key Features in Crystal Packing |

| H···O / O···H | ~15-20% | Sharp spikes corresponding to strong O-H···O hydrogen bonds. |

| H···F / F···H | ~30-40% | Broad wings indicating numerous, weaker O-H···F and C-H···F contacts.[17] |

| F···F | ~10-15% | Represents close packing of fluorinated rings. |

| C···H / H···C | ~5-10% | Corresponds to C-H···π interactions. |

| C···C | ~5% | Indicates regions of π-π stacking. |

| Other | ~5-10% | Includes F···C, F···O, etc. |

The comprehensive crystal structure analysis of this compound provides far more than a simple molecular picture. It delivers a detailed roadmap of the intermolecular forces governing its self-assembly. By meticulously executing the protocols for crystal growth, SC-XRD data collection, and advanced computational analysis, researchers can gain profound insights into the molecule's solid-state behavior. This knowledge is indispensable for the rational design of new materials, enabling scientists to predict and control properties by understanding and engineering the underlying crystal packing. The resulting structural data, validated and deposited in a public database, becomes a permanent and valuable contribution to the fields of chemistry, materials science, and drug development.

References

-

Crystal structure and C—H⋯F hydrogen bonding in the fluorinated bis-benzoxazine: 3,3 - PubMed Central. Available at: [Link]

-

Highly fluorinated naphthalenes and bifurcated C-H...F-C hydrogen bonding - RSC Publishing. Available at: [Link]

-

This compound | C12H2F8O2 | CID 630263 - PubChem - NIH. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC) - DATACC. Available at: [Link]

-

4,4'-Biphenol - Wikipedia. Available at: [Link]

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC - NIH. Available at: [Link]

-

Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. Available at: [Link]

-

Crystal structures and Hirshfeld surface analysis of a series of 4-O-arylperfluoropyridines. Available at: [Link]

-

Single-Crystal X-ray Diffraction | Request PDF - ResearchGate. Available at: [Link]

-

Influence of Fluorination on Hydrogen Bonds - ChemistryViews. Available at: [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

-

Studies of polymorphism in three compounds by single crystal X-ray diffraction - PubMed. Available at: [Link]

-

Search - Access Structures - CCDC. Available at: [Link]

-

Crystal Structures Submitted to the CSD - Anstey Research Group. Available at: [Link]

-

CCDC 970504: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. Available at: [Link]

-

Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl - European Journal of Chemistry. Available at: [Link]

-

Synthesis of 4,4'-biphenol - PrepChem.com. Available at: [Link]

-

A comprehensive overview of the role of intermolecular interactions in amorphous solid dispersions - PubMed. Available at: [Link]

-

Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol. Available at: [Link]

-

Aggregates of quadrupolar dyes for two-photon absorption: the role of intermolecular interactions - RSC Publishing. Available at: [Link]

-

Role of Non-Covalent Interactions in Novel Supramolecular Compound, Bis(4-phenylpiperazin-1-ium) Oxalate Dihydrate: Synthesis, Molecular Structure, Thermal Characterization, Spectroscopic Properties and Quantum Chemical Study - MDPI. Available at: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. Available at: [Link]

- EP0251614A1 - Process for the preparation of 4,4'-biphenol - Google Patents.

-

Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups - PubMed Central. Available at: [Link]

-

Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC - NIH. Available at: [Link]

Sources

- 1. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C12H2F8O2 | CID 630263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Influence of Fluorination on Hydrogen Bonds - ChemistryViews [chemistryviews.org]

- 5. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 2200-70-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure and C—H⋯F hydrogen bonding in the fluorinated bis-benzoxazine: 3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

- 13. A comprehensive overview of the role of intermolecular interactions in amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aggregates of quadrupolar dyes for two-photon absorption: the role of intermolecular interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Crystal structures and Hirshfeld surface analysis of a series of 4-O-arylperfluoropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol | Semantic Scholar [semanticscholar.org]

- 19. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Fluorinated Biphenols: Synthesis, Properties, and Strategic Applications

Abstract

The strategic incorporation of fluorine into organic molecules represents a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This technical guide provides an in-depth literature review on fluorinated biphenols, a class of compounds whose unique structural and electronic properties have positioned them as critical scaffolds in drug discovery and as monomers for high-performance polymers. We will explore the causal relationships behind synthetic strategies, dissect the physicochemical consequences of fluorination, and detail their applications, supported by field-proven insights and comprehensive references. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the power of fluorinated biphenols in their work.

Introduction: The Strategic Imperative of Fluorine in Biphenol Chemistry

The biphenol unit is a privileged scaffold, appearing in natural products, pharmaceuticals, and advanced materials. Its inherent chirality, when substituted at the ortho positions, gives rise to atropisomerism, a form of axial chirality resulting from restricted rotation around the central carbon-carbon single bond.[4][5][6] This structural feature is of immense value in designing molecules with specific three-dimensional orientations for biological target engagement.